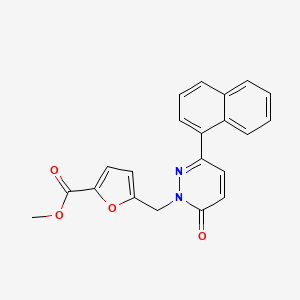
methyl 5-((3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-((3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate is a complex organic compound that features a furan ring, a pyridazine ring, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-((3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate typically involves multiple steps, including the formation of the furan ring, the pyridazine ring, and the attachment of the naphthalene group. One common method involves the use of sulfur ylides and alkyl acetylenic carboxylates to form polysubstituted furans . The reaction conditions often include the use of dimethylsulfonium acylmethylides and dialkyl acetylenedicarboxylates, with the process involving Michael addition, intramolecular nucleophilic addition, and elimination steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: Its potential biological activity could lead to the development of new pharmaceuticals.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which methyl 5-((3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate exerts its effects is not fully understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its various functional groups. These interactions could modulate biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other polysubstituted furans and naphthalene derivatives, such as:
- 2-ethyl 4-methyl 5-methylfuran-2,4-dicarboxylate
- Nafcillin
- Naftifine
- Tolnaftate
- Terbinafine
Uniqueness
Methyl 5-((3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate is unique due to its combination of a furan ring, a pyridazine ring, and a naphthalene moiety. This unique structure may confer specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C21H16N2O4 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
methyl 5-[(3-naphthalen-1-yl-6-oxopyridazin-1-yl)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C21H16N2O4/c1-26-21(25)19-11-9-15(27-19)13-23-20(24)12-10-18(22-23)17-8-4-6-14-5-2-3-7-16(14)17/h2-12H,13H2,1H3 |
InChI Key |
BWHRENAJWYWXNC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















